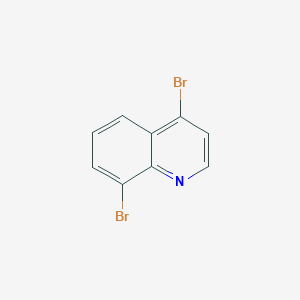

4,8-Dibromoquinoline

説明

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

The quinoline ring system is a fundamental building block in organic chemistry, prized for its presence in numerous natural products, particularly alkaloids, and its role as a key pharmacophore in medicinal chemistry. numberanalytics.comijpsjournal.comresearchgate.net First isolated from coal tar in the 19th century, its name originates from "quinine," a well-known antimalarial drug. numberanalytics.com The fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring imparts a unique reactivity to the quinoline nucleus, allowing for a diverse range of chemical modifications. numberanalytics.comorientjchem.org This versatility has led to the incorporation of the quinoline scaffold in a multitude of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The ability to undergo both electrophilic and nucleophilic substitution reactions makes it a highly adaptable framework for the design and synthesis of complex molecular architectures. frontiersin.orgorientjchem.org

Overview of Brominated Quinolines as Synthetic Intermediates

Brominated quinolines are of significant interest to chemists as they serve as valuable precursors for the synthesis of multi-functionalized heterocyclic compounds. rsc.orgrsc.org The bromine atoms act as versatile handles, enabling a wide variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the introduction of various aryl, alkyl, and alkynyl groups onto the quinoline core, thereby facilitating the construction of extensive libraries of novel compounds. rsc.orgresearchgate.net

Polybromoquinolines, in particular, are important synthetic intermediates because the different reactivities of the bromine atoms on the aromatic ring provide opportunities for the regioselective construction of other functionalized quinolines. rsc.orgrsc.orgresearchgate.net The position of the bromine atom on the quinoline ring significantly influences its reactivity, allowing for selective functionalization at different sites. rsc.orgresearchgate.net This controlled derivatization is crucial for the systematic exploration of structure-activity relationships in drug discovery and the development of new materials with tailored properties.

Rationale for Investigating 4,8-Dibromoquinoline in Advanced Chemical Synthesis and Derivatization

The specific substitution pattern of this compound makes it a particularly interesting target for investigation in advanced chemical synthesis. The bromine atoms at the C4 and C8 positions exhibit distinct electronic environments and steric hindrances, which can lead to differential reactivity. This allows for the potential for selective and sequential functionalization, a highly desirable feature in the synthesis of complex molecules.

The ability to selectively functionalize one bromine atom while leaving the other intact opens up pathways for the creation of disubstituted quinolines with different groups at the 4 and 8 positions. This level of control is essential for fine-tuning the electronic and steric properties of the final molecule, which is critical in fields such as medicinal chemistry and materials science. For instance, the synthesis of 4,8-disubstituted-6-bromoquinolines has been achieved through regioselective lithium-halogen exchange reactions of 4,6,8-tribromoquinoline. researchgate.net This demonstrates the principle of exploiting the differential reactivity of bromine atoms on the quinoline core.

Historical Context of Dibromoquinolines in Chemical Literature

The study of dibromoquinolines has a history rooted in the broader exploration of quinoline chemistry. Early synthetic efforts often involved direct bromination of quinoline or its derivatives, which could lead to mixtures of isomers and over-halogenation, posing challenges for purification and characterization. nih.gov For example, the synthesis of 2,4-dibromoquinoline (B189380) was described, and the structures of certain bromination products of 4-hydroxy-2-quinolone were revised, highlighting the complexities of these reactions. rsc.org

Over time, more controlled and selective methods for the synthesis of specific dibromoquinoline isomers have been developed. For instance, the synthesis of 6,8-dibromoquinoline (B11842131) has been achieved through the bromination of 1,2,3,4-tetrahydroquinoline (B108954) followed by aromatization. tubitak.gov.tr The reaction of 4,4,7,9-tetrabromo-1,2,3,4-tetrahydro-1-benzazepin-5-one with lithium chloride in dimethylformamide was found to produce 6,8-dibromoquinoline-4-carbaldehyde. rsc.org These more modern approaches have provided access to a wider range of specifically substituted dibromoquinolines, enabling more detailed investigations into their reactivity and potential applications. The first synthesis of quindoline, a related indoloquinoline natural product, was reported as early as 1906, showcasing the long-standing interest in complex heterocyclic systems derived from quinoline precursors. conicet.gov.ar

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅Br₂N |

| Molecular Weight | 286.95 g/mol |

| Appearance | Solid |

| CAS Number | 81335-46-6 |

Synthetic Approaches to this compound

The synthesis of this compound has been approached through various methods, often leveraging the reactivity of the quinoline core or its precursors.

One common strategy involves the direct bromination of a suitable quinoline derivative. However, controlling the regioselectivity of such reactions can be challenging. A more targeted approach often involves the construction of the dibrominated quinoline ring from an appropriately substituted aniline (B41778) precursor.

For instance, the synthesis of 4-bromoquinoline (B50189) derivatives can be achieved from 4-hydroxyquinoline (B1666331) using phosphorus tribromide. chemicalbook.com A patent describes the synthesis of 4-bromoquinoline derivatives from o-propargyl phenyl azide. google.com These methods could potentially be adapted for the synthesis of this compound by starting with a bromo-substituted aniline.

A more recent and efficient method for preparing dibromoquinolines involves the bromination of 1,2,3,4-tetrahydroquinoline intermediates followed by aromatization. This approach offers better control over the substitution pattern. For example, the synthesis of 6,8-dibromoquinoline has been efficiently achieved through this route. tubitak.gov.tr

Chemical Reactivity and Derivatization of this compound

The two bromine atoms in this compound serve as versatile functional groups for a variety of chemical transformations, particularly cross-coupling reactions. The differential reactivity of the C4 and C8 positions can be exploited for selective derivatization.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with aryl- or vinylboronic acids to introduce new substituents at the 4 and 8 positions. The selective coupling at one position over the other can often be achieved by carefully controlling the reaction conditions. For example, studies on other dibromoquinolines have shown that regioselective couplings are possible. sci-hub.se

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing bromine atoms, facilitates nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines and alkoxides, at the 4 and 8 positions. The conditions for selective substitution of one bromine atom in a related dibromoheterocycle have been reported, suggesting similar selectivity could be achieved with this compound. mdpi.com

Metal-Halogen Exchange: Treatment of this compound with organolithium reagents can lead to metal-halogen exchange, forming a lithiated quinoline intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. This strategy has been successfully employed for the regioselective functionalization of other polybromoquinolines. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

4,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMYWNYBSIPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653681 | |

| Record name | 4,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-31-0 | |

| Record name | Quinoline, 4,8-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 4,8 Dibromoquinoline in Organic Synthesis

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of 4,8-dibromoquinoline, these reactions enable the introduction of diverse substituents, leading to the generation of complex molecular architectures that would be challenging to access through classical synthetic methods. mdpi.com The differential reactivity of the C4-Br and C8-Br bonds is a key aspect that influences the regioselectivity of these transformations.

Suzuki-Miyaura Coupling for Arylation and Hetarylation

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. It has been extensively used to introduce aryl and hetaryl moieties onto the quinoline (B57606) core using this compound as a substrate. mdpi.com

Regioselectivity in Cross-Coupling Reactions

The regioselectivity of Suzuki-Miyaura coupling on dibromoquinolines can be challenging to control. sci-hub.se In the case of this compound, the relative reactivity of the C4-Br and C8-Br bonds can be influenced by the reaction conditions and the electronic properties of the coupling partners. Generally, the C-Br bond at the 4-position is more activated towards oxidative addition with Pd(0) compared to the C-Br bond at the 8-position, due to the electron-withdrawing effect of the quinoline nitrogen. However, studies have shown that in some instances, it is difficult to achieve high levels of regioselectivity, leading to mixtures of mono- and di-substituted products. sci-hub.senih.gov For example, attempts at regioselective Suzuki coupling on 3,6-dibromoquinoline (B1270526) often result in complex mixtures. sci-hub.se In contrast, some studies on other dibromoquinolines, like 6,8-dibromoquinoline (B11842131) derivatives, have also shown a lack of selectivity, affording polysubstituted products. mdpi.comnih.gov To achieve selective mono-arylation, careful optimization of catalysts, ligands, and reaction conditions is often necessary. Conversely, to achieve exhaustive disubstitution, an excess of the boronic acid is frequently used to drive the reaction to completion. nih.gov

A study on the NBS-mediated bromination of tetrahydroquinolines produced polybromoquinolines that could undergo subsequent metal-catalyzed cross-coupling reactions with good regioselectivity. rsc.org Specifically, a Sonogashira coupling occurred regioselectively at the C-6 position, followed by a Suzuki coupling, demonstrating the potential for controlled, sequential functionalization. rsc.org

Synthesis of Poly-substituted Quinoline Derivatives

The Suzuki-Miyaura coupling of this compound and its derivatives is a powerful method for synthesizing poly-substituted quinolines. researchgate.net By employing an excess of aryl or hetaryl boronic acids, both bromine atoms can be substituted to yield 4,8-diaryl or 4,8-dihetaryl quinolines. nih.gov For instance, the coupling of 2-aryl-6,8-dibromo-4-methoxyquinolines with an excess of arylvinylboronic acids successfully yielded 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines. mdpi.com This approach allows for the construction of complex donor-π-acceptor systems that are not readily accessible through classical methods like the Skraup, Friedländer, or Doebner-von Miller reactions. mdpi.com

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving 6,8-dibromoquinoline derivatives, which offer insights into the conditions used for similar transformations on the 4,8-isomer.

Table 1: Suzuki-Miyaura Coupling of 6,8-Dibromoquinoline Derivatives

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid (3.5 equiv.) | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 4,6,8-Triphenylquinoline-3-carbaldehyde | ~40% (low yield noted) | nih.gov |

| Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | Phenylboronic acid | PdCl₂(PCy₃)₂ | K₂CO₃ | DMF | Methyl [(6,8-diphenylthieno[3,2-c]quinoline)]-2-carboxylate | 90% | mdpi.com |

| 2-Aryl-6,8-dibromo-4-methoxyquinoline | Arylvinylboronic acid (2.5 equiv.) | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines | High |

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of organostannanes with organic halides, is another effective method for forming C-C bonds. This reaction has been applied to dibromoquinolines for the introduction of various carbon-based substituents. frontiersin.org While specific studies focusing solely on this compound are less common, research on analogous systems provides valuable insights. For instance, the Stille coupling of 2,8-dibromoquinoline (B1372101) with 2-(tributylstannyl)pyridine (B98309) has been successfully employed in the synthesis of pincer ligands. frontiersin.org

In a study on 4,8-dibromobenzo[1,2-d:4,5-d']bis( mdpi.comCurrent time information in Bangalore, IN.bioline.org.brthiadiazole), Stille coupling with various aromatic and heteroaromatic stannyl (B1234572) derivatives was investigated. mdpi.com It was found that the reaction could not be easily stopped at the mono-substituted stage, even when using only one equivalent of the stannane, with the reaction proceeding to the bis-arylated product. mdpi.com This suggests that for dibromo systems, Stille coupling may favor disubstitution.

Table 2: Representative Stille Coupling Reaction Conditions

| Substrate | Coupling Partner | Catalyst System | Solvent | Temperature | Product Type | Ref |

|---|---|---|---|---|---|---|

| 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-Hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 °C | Bis-coupled product | |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( mdpi.comCurrent time information in Bangalore, IN.bioline.org.brthiadiazole) | Thienyltributyl stannate | PdCl₂(PPh₃)₂ | Toluene | Reflux | Mono- and Bis-coupled products | mdpi.com |

| 2,8-Dibromoquinoline | 2-(Tributylstannyl)pyridine | Not specified | Not specified | Not specified | Mono-coupled product | frontiersin.org |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds. This reaction has been used to introduce alkyne functionalities onto the quinoline core. Studies on various dibromoquinolines, such as 6,7-dibromoquinoline-5,8-dione, have demonstrated the feasibility of both mono- and bis-alkynylation. bioline.org.brgrossarchive.com.ngobiaks.com A modified, copper-free Sonogashira protocol has been successfully used for this transformation. bioline.org.br

Research has shown that the Sonogashira reaction can exhibit regioselectivity. For example, in a study involving a polybromoquinoline, the Sonogashira coupling occurred selectively at the C6-position. rsc.org This selectivity allows for subsequent, different coupling reactions at other positions, enabling the synthesis of multifunctionalized quinolines. rsc.org

Table 3: Sonogashira Coupling of Dibromoquinoline Derivatives

| Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|

| 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | PdCl₂(PPh₃)₂ / TBAF·3H₂O | Inert atmosphere, copper and solvent-free | Bis-alkynylated product | 80% | bioline.org.br |

| 3,6,8-Tribromo-4-phenylquinoline | Phenylacetylene | Not specified | Not specified | Mono-alkynylated at C6 | 65% | rsc.org |

| 2,4-Dibromoquinoline (B189380) | Terminal alkyne | Not specified | Not specified | 2-Alkynylated product | Not specified | scielo.br |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The reaction typically requires a palladium precursor, a suitable ligand, and a base. uwindsor.ca

While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the searched literature, studies on other dibromoquinones provide a strong indication of its applicability. For instance, the palladium-catalyzed Buchwald-Hartwig amination of 6,7-dibromo-5,8-quinolinequinone with various anilines has been reported to give excellent yields of the 6-arylamino derivatives. researchgate.net This suggests that a similar regioselective amination could potentially be achieved with this compound, likely favoring substitution at the more activated C4 position.

Table 4: Buchwald-Hartwig Amination of Dihaloquinoline Derivatives

| Substrate | Amine | Catalyst System | Base | Solvent | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 6,7-Dibromo-5,8-quinolinequinone | 4-Nitroaniline | Not specified | Not specified | Not specified | Mono-aminated product | 85% | researchgate.net |

| 3-Bromo-4-(2-bromophenyl)quinoline | p-Toluidine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | Double amination | Varied | uni-rostock.de |

| Aryl Halides (General) | Primary/Secondary Amines | Pd(0) / Ligand | Strong Base (e.g., NaOtBu) | Toluene, Ethers | Aryl Amines | Generally High | libretexts.orgwikipedia.orguwindsor.ca |

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline ring, exacerbated by the presence of two electron-withdrawing bromine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions of the bromine atoms at C4 and C8 exhibit differential reactivity, which can be exploited for selective functionalization.

Copper-Induced Nucleophilic Substitution

Copper catalysis, often in the form of an Ullmann-type reaction, is a well-established method for promoting nucleophilic substitution on aryl halides. organic-chemistry.org In the case of polyhalogenated quinolines, copper catalysts facilitate the substitution of bromine atoms with various nucleophiles. While specific studies on this compound are not extensively detailed in the provided results, related research on other dibromoquinolines, such as 6,8-dibromoquinoline, demonstrates the utility of this approach. For instance, copper-promoted substitution of 6,8-dibromoquinoline with sodium methoxide (B1231860) can lead to the formation of monomethoxy and dimethoxy products. tubitak.gov.tr Similarly, copper(I) cyanide has been used to introduce cyano groups onto the quinoline core. tubitak.gov.trresearchgate.net These examples suggest that this compound would likely undergo similar copper-induced substitutions with a range of nucleophiles, including alkoxides, amines, and cyanides. The regioselectivity of these reactions would depend on the specific reaction conditions and the relative reactivity of the C4 and C8 positions.

Reactions with Methoxide and Other Alkoxides

The reaction of dihaloquinolines with alkoxides, such as sodium methoxide, can lead to the substitution of one or both bromine atoms. Research on 6,8-dibromoquinoline shows that copper-promoted reactions with sodium methoxide can yield a mixture of monomethoxylated and dimethoxylated products. tubitak.gov.tr The product distribution is often dependent on the reaction time, with longer reaction times favoring the formation of the disubstituted product. tubitak.gov.tr For example, a prolonged reaction of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) with sodium methoxide in the presence of a copper catalyst yielded the dimethoxy derivative. tubitak.gov.tr Aromatization of this product then provides the corresponding 6,8-dimethoxyquinoline. tubitak.gov.tr It is plausible that this compound would exhibit similar reactivity, with the potential for selective mono- or di-alkoxylation depending on the reaction conditions. The relative reactivity of the C4 and C8 positions towards alkoxide substitution would be a key factor in determining the product distribution.

| Reactant | Reagent | Catalyst | Product(s) | Yield | Reference |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | NaOMe | CuI | 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, 8-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline, 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline | Mixture | tubitak.gov.tr |

| 6,8-dibromoquinoline | NaOMe | CuI | 6,8-dimethoxyquinoline | - | tubitak.gov.tr |

| 4,6,8-tribromoquinoline | NaOMe | Copper | 4,6,8-trimethoxyquinoline | 60% | researchgate.netresearchgate.net |

Amination Reactions

The introduction of amino groups onto the quinoline scaffold is a critical transformation in the synthesis of many biologically active compounds. While direct nucleophilic amination of haloquinolines can be challenging, modern cross-coupling methods, such as the Buchwald-Hartwig amination, have proven effective. researchgate.netresearchgate.net Palladium-catalyzed aminations of various quinolinequinone derivatives have been shown to produce arylamino derivatives in excellent yields. researchgate.netresearchgate.net Although specific examples detailing the amination of this compound are not present in the search results, the successful amination of related dihaloquinoline systems suggests that this would be a viable strategy for the functionalization of this compound. The regioselectivity of such reactions would be of significant interest, potentially allowing for the selective introduction of an amino group at either the C4 or C8 position.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful tool for the conversion of aryl halides into highly reactive organolithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups. harvard.edu This methodology is particularly useful for the functionalization of polyhalogenated heterocycles like this compound.

Generation of Lithiated Quinoline Intermediates

The treatment of polybromoquinolines with organolithium reagents, such as n-butyllithium (n-BuLi), can induce a lithium-halogen exchange, leading to the formation of lithiated quinoline intermediates. researchgate.netijresm.com The regioselectivity of this exchange is often influenced by the relative stability of the resulting organolithium species and the electronic and steric environment of the bromine atoms. In the case of 4,6,8-tribromoquinoline, treatment with n-BuLi resulted in regioselective lithium-halogen exchange at the C4 and C8 positions. researchgate.netresearchgate.netresearchgate.net This suggests that for this compound, lithiation would also occur at these positions. The generation of a dilithiated intermediate is also possible, as demonstrated with 6,8-dibromoquinoline. researchgate.net The choice of solvent and temperature can be crucial in controlling the selectivity of the lithiation process. For instance, the lithiation of 2,5-dibromopyridine (B19318) at low temperatures led to a specific lithiated intermediate. vulcanchem.com

| Starting Material | Reagent | Intermediate(s) | Reference |

| 4,6,8-tribromoquinoline | n-BuLi | 4-lithio-6,8-dibromoquinoline and/or 8-lithio-4,6-dibromoquinoline | researchgate.netresearchgate.netresearchgate.net |

| 6,8-dibromoquinoline | n-BuLi | 6,8-dilithioquinoline | researchgate.net |

| 2,4-dibromoquinoline | i-PrMgCl·LiCl | 4-magnesio-2-bromoquinoline | acs.org |

| 3,4-dibromoquinoline | Mes2Mg·2LiBr·TMEDA | 3-magnesio-4-bromoquinoline | beilstein-journals.org |

Quenching with Electrophiles for Further Functionalization

Once the lithiated quinoline intermediates are generated, they can be reacted with a variety of electrophiles to introduce new functional groups onto the quinoline core. This two-step sequence provides a versatile method for the synthesis of diversely substituted quinolines. For example, quenching the lithiated intermediates of 4,6,8-tribromoquinoline with electrophiles such as trimethylsilyl (B98337) chloride (Si(CH3)3Cl), dimethyl disulfide (S2(CH3)2), and iodine (I2) led to the formation of the corresponding 4,8-disubstituted-6-bromoquinolines. researchgate.netresearchgate.netresearchgate.net Similarly, the dilithiated intermediate of 6,8-dibromoquinoline was successfully quenched with trimethylsilyl chloride and dimethyl disulfide to yield 6,8-bis(trimethylsilyl)quinoline and 6,8-bis(methylthio)quinoline, respectively. researchgate.net Quenching with dimethylformamide (DMF) has also been used to introduce formyl groups. tubitak.gov.tr This strategy allows for the creation of a library of functionalized quinolines from a common polybrominated precursor.

| Lithiated Intermediate from | Electrophile | Product(s) | Yield | Reference |

| 4,6,8-tribromoquinoline | Si(CH3)3Cl | 4,8-bis(trimethylsilyl)-6-bromoquinoline | - | researchgate.netresearchgate.netresearchgate.net |

| 4,6,8-tribromoquinoline | S2(CH3)2 | 4,8-bis(methylthio)-6-bromoquinoline | - | researchgate.netresearchgate.netresearchgate.net |

| 4,6,8-tribromoquinoline | I2 | 4,8-diiodo-6-bromoquinoline | - | researchgate.netresearchgate.netresearchgate.net |

| 6,8-dibromoquinoline | Si(CH3)3Cl | 6,8-bis(trimethylsilyl)quinoline | 76% | researchgate.net |

| 6,8-dibromoquinoline | S2(CH3)2 | 6,8-bis(methylthio)quinoline | 78% | researchgate.net |

| 6,8-dibromoquinoline | DMF | 6,8-diformylquinoline | - | tubitak.gov.tr |

Nitration of Dibromoquinolines

The introduction of a nitro (-NO₂) group onto the quinoline core is a significant transformation, often serving to activate the ring for subsequent nucleophilic substitution reactions. nih.gov The position of nitration on the quinoline ring is highly dependent on the reaction conditions and the existing substitution pattern. In strongly acidic media, such as a mixture of nitric and sulfuric acids, electrophilic attack typically occurs on the protonated quinolinium cation, directing substitution to the benzene (B151609) ring, primarily at the C-5 and C-8 positions. pjsir.orgpjsir.org

Research into the nitration of dibromoquinolines has demonstrated this regioselectivity. The direct nitration of 6,8-dibromoquinoline is a prime example, yielding 6,8-dibromo-5-nitroquinoline as the sole product in a high yield of 96%. nih.govresearchgate.net This selective nitration at the C-5 position highlights the directing effects of the existing bromine substituents and the reaction conditions. nih.govresearchgate.net The nitro group, once installed, can activate adjacent bromine atoms, facilitating further functionalization through nucleophilic aromatic substitution (SNAr) pathways. nih.gov

Attempts to influence the regioselectivity of nitration by first converting the quinoline to its N-oxide have also been explored. While the N-oxidation of 6-bromoquinoline (B19933) proceeds smoothly, similar attempts with 6,8-dibromoquinoline have been unsuccessful, reportedly due to steric hindrance from the bromine atom at the C-8 position. semanticscholar.org For 6-bromoquinoline-1-oxide, nitration with a mixture of nitric and sulfuric acid yields a combination of 5-nitro-6-bromoquinoline-1-oxide and 4-nitro-6-bromoquinoline-1-oxide. semanticscholar.org In a different halogenated quinoline, 4,7-dichloroquinoline, nitration with fuming nitric acid and concentrated sulfuric acid at low temperatures results in the formation of 4,7-dichloro-8-nitroquinoline. la-nouvelle-republique.eu

Interactive Table 1: Nitration of Brominated and Chlorinated Quinolines

| Starting Material | Reagents | Product(s) | Yield | Reference(s) |

| 6,8-Dibromoquinoline | HNO₃/H₂SO₄ | 6,8-Dibromo-5-nitroquinoline | 96% | nih.govresearchgate.net |

| 4,7-Dichloroquinoline | Fuming HNO₃/H₂SO₄ | 4,7-Dichloro-8-nitroquinoline | - | la-nouvelle-republique.eu |

| 6-Bromoquinoline-1-oxide | HNO₃/H₂SO₄ | 5-Nitro-6-bromoquinoline-1-oxide | 57% | semanticscholar.org |

| 6-Bromoquinoline-1-oxide | HNO₃/H₂SO₄ | 4-Nitro-6-bromoquinoline-1-oxide | - | semanticscholar.org |

Cyanation Reactions of Brominated Quinolines

The conversion of bromoquinolines to cyanoquinolines introduces a versatile nitrile group that can be further elaborated into various functionalities, such as carboxylic acids, amides, and amines. This transformation is typically achieved through transition-metal-catalyzed cyanation reactions.

Studies have shown that 6,8-dibromoquinoline can be successfully converted into its mono- and dicyano derivatives. tubitak.gov.trtubitak.gov.tr The reaction of 6,8-dibromoquinoline with copper(I) cyanide (CuCN) is a reported method for synthesizing these cyano-substituted quinolines. researchgate.net

Modern palladium-catalyzed cross-coupling reactions offer mild and efficient routes for the cyanation of (hetero)aryl halides. These methods are applicable to a general scope of substrates, including quinolines, and can proceed at low temperatures. acs.org For instance, a palladium-catalyzed cyanation using zinc cyanide has been shown to be effective for various heteroaryl bromides, including quinoline derivatives, furnishing the corresponding nitriles in excellent yields. acs.org Another approach involves the regioselective cyanation of quinoline N-oxides using trimethylsilyl cyanide, mediated by a hypervalent iodine reagent, which provides another synthetic route to functionalized quinolines. molaid.com These advanced methods highlight the continuous development of efficient synthetic protocols for accessing cyanoquinoline building blocks. acs.org

Interactive Table 2: Cyanation of Brominated Quinolines

| Starting Material | Reagents | Product(s) | Yield | Reference(s) |

| 6,8-Dibromoquinoline | CuCN | Mono- and Dicyanoquinolines | - | tubitak.gov.trtubitak.gov.trresearchgate.net |

| (Hetero)aryl bromides | Pd catalyst, Zn(CN)₂ | (Hetero)aryl nitriles | Excellent | acs.org |

| Quinoline N-oxides | (Diacetoxyiodo)benzene, TMSCN | Cyanated Quinoline N-oxides | - | molaid.com |

Applications of 4,8 Dibromoquinoline and Its Derivatives in Advanced Chemical Research

Medicinal Chemistry Research

The quinoline (B57606) scaffold, a heterocyclic aromatic compound, is a prominent structural motif in a wide array of pharmacologically active agents. The introduction of bromine atoms onto this core structure, as seen in 4,8-dibromoquinoline and its derivatives, has been a focal point of extensive research, leading to the discovery of compounds with significant potential in medicinal chemistry. These brominated quinolines have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity and Antitumor Research

The quest for novel and more effective anticancer agents has led researchers to explore the therapeutic potential of various synthetic compounds, including derivatives of this compound. These compounds have emerged as a promising class of molecules with significant antiproliferative and cytotoxic effects against several cancer cell lines.

A number of studies have demonstrated the significant antiproliferative capabilities of dibromoquinoline derivatives against a panel of human cancer cell lines. For instance, 6,8-dibromotetrahydroquinoline and 5,7-dibromo-8-hydroxyquinoline have shown notable potency against A549 (lung carcinoma), HeLa (cervical cancer), HT29 (colon adenocarcinoma), Hep3B (hepatocellular carcinoma), and MCF7 (breast cancer) cell lines, with IC50 values ranging from 2 to 50 μg/ml. researchgate.net Further research has highlighted the inhibitory effects of other brominated quinoline derivatives against C6 (rat glioblastoma), HeLa, and HT29 cell lines. nih.govresearchgate.net

Specifically, the antiproliferative activity of certain quinoline derivatives against C6, HeLa, and HT29 cancer cell lines has been a subject of focused investigation. nih.govresearchgate.netresearchgate.net One study synthesized novel brominated methoxyquinolines and a nitrated bromoquinoline, with compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) exhibiting the highest activity with IC50 values between 5.45 and 9.6 μg/mL. nih.gov Another derivative, N-phenyl 6,8-dibromo-7-hydroxy-1-azacoumarin-3-carboxamide, displayed the best in vitro cytotoxicity against the MCF-7 cancer cell line with an IC50 of 10.12 μM. icm.edu.pl The strategic placement of bromine and other functional groups on the quinoline ring appears to be a critical determinant of their anticancer efficacy. nih.gov

Antiproliferative Activity of Selected Dibromoquinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) |

|---|---|---|

| 6,8-dibromotetrahydroquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2–50 μg/ml researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2–50 μg/ml researchgate.net |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 μg/mL nih.gov |

| N-phenyl 6,8-dibromo-7-hydroxy-1-azacoumarin-3-carboxamide | MCF-7 | 10.12 μM icm.edu.pl |

| 6,8-dibromo-5-nitroquinoline | C6, HT29, HeLa | 50.0, 26.2, and 24.1 μM, respectively nih.gov |

The anticancer effects of dibromoquinoline derivatives are believed to be mediated through various molecular mechanisms. One proposed mechanism involves the interaction of these compounds with DNA. researchgate.net Variations in the spectra of compound-DNA linkages suggest that they can bind to DNA, potentially through groove binding, which can interfere with DNA replication and transcription processes. researchgate.net

Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, certain brominated quinolines were found to cause DNA laddering, a hallmark of apoptosis, while others may act through non-apoptotic pathways. nih.gov The inhibition of critical enzymes involved in DNA replication and repair, such as topoisomerase I, has also been identified as a potential mechanism of action. nih.gov For instance, N-phenyl 6,8-dibromo-7-hydroxy-1-azacoumarin-3-carboxamide was found to cause cell cycle arrest at the G2/M phase and induce apoptosis. icm.edu.pl The ability of some derivatives to inhibit the migration of cancer cells further underscores their therapeutic potential. nih.gov

Beyond their direct biological activities, dibromoquinolines, such as 2,8-dibromoquinoline (B1372101) and this compound, serve as crucial intermediates in the synthesis of more complex pharmaceutical agents. chemimpex.com Their unique chemical structures, enhanced by the presence of bromine atoms, make them versatile building blocks for creating novel compounds with specific biological targets. chemimpex.com For example, 6,8-dibromoquinoline (B11842131) has been utilized as a starting material to generate a variety of 6,8-disubstituted quinoline and 1,2,3,4-tetrahydroquinoline (B108954) derivatives through reactions like nucleophilic substitution. researchgate.net This adaptability allows for the systematic exploration of structure-activity relationships, which is fundamental to the development of new and improved anticancer drugs. researchgate.net

Molecular Mechanisms of Action in Cancer Therapy

Antimicrobial and Antifungal Investigations

In addition to their anticancer properties, dibromoquinoline derivatives have demonstrated significant promise as antimicrobial and antifungal agents. The rise of drug-resistant pathogens has created an urgent need for new therapeutic options, and these compounds offer a potential solution.

A notable dibromoquinoline compound, referred to as 4b in several studies, has exhibited potent, broad-spectrum antifungal activity. acs.orgnih.govnih.govresearchgate.net This compound was found to inhibit the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. acs.orgnih.govnih.govresearchgate.net Its efficacy extends to fluconazole-resistant strains of Candida albicans, highlighting its potential to address the challenge of antifungal resistance. acs.orgnih.gov

The antifungal activity of compound 4b has been evaluated against a wide range of pathogenic fungi. It demonstrated potent inhibition of various Candida species, including C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 1 μg/mL. nih.gov Notably, it was superior to fluconazole (B54011) against strains of C. glabrata and C. parapsilosis. nih.gov The compound also showed strong activity against Cryptococcus gattii and Cryptococcus neoformans, as well as against Aspergillus brasiliensis, Aspergillus niger, and Aspergillus fumigatus, with an MIC of 0.5 μg/mL for these species. nih.gov

The proposed mechanism for its antifungal action involves the disruption of metal ion homeostasis. acs.orgnih.gov This unique mechanism suggests that it could be effective against a broad range of fungal pathogens, including those that have developed resistance to existing antifungal drugs. acs.orgnih.gov Furthermore, at subinhibitory concentrations, this compound was shown to interfere with key virulence factors in C. albicans, such as the formation of hyphae and biofilms. acs.orgnih.govnih.govresearchgate.net

Antifungal Spectrum of Dibromoquinoline Compound 4b

| Fungal Species | Reported Activity (MIC) |

|---|---|

| Candida albicans | ≤ 0.5 μg/mL nih.gov |

| Candida glabrata | 0.06 to 1 μg/mL nih.gov |

| Candida tropicalis | 0.06 to 1 μg/mL nih.gov |

| Candida parapsilosis | 0.06 to 1 μg/mL nih.gov |

| Cryptococcus gattii | 0.5 μg/mL nih.gov |

| Cryptococcus neoformans | 0.5 μg/mL nih.gov |

| Aspergillus brasiliensis | 0.5 μg/mL nih.gov |

| Aspergillus niger | 0.5 μg/mL nih.gov |

| Aspergillus fumigatus | 0.5 μg/mL nih.gov |

Targeting Metal Ion Homeostasis in Fungal Pathogens

The chelation of metal ions is a critical mechanism of action for many antifungal compounds, as these ions are essential cofactors for various enzymes necessary for fungal survival and growth. rsc.org Derivatives of 8-hydroxyquinoline (B1678124), a class of compounds to which this compound belongs, are well-known for their potent metal-chelating abilities. rsc.orgscispace.comjocpr.com This property is central to their antifungal activity. By binding to essential metal ions, these compounds disrupt the normal enzymatic functions within the fungal cell. scirp.org

The antifungal efficacy of 8-hydroxyquinoline and its derivatives, including halogenated versions, has been demonstrated against a range of fungal pathogens such as Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes. scispace.com Notably, 5,7-dichloro and 5,7-dibromo derivatives of 8-hydroxyquinoline have been shown to be particularly potent fungicides. scispace.com The introduction of a piperazine (B1678402) ring into the 8-hydroxyquinoline structure can also yield compounds with significant antifungal properties. jocpr.comprimescholars.com Studies on metal complexes of these derivatives reveal that the chelated forms often exhibit enhanced toxicity towards fungi compared to the parent ligand, with copper(II) chelates frequently showing the highest activity. jocpr.comprimescholars.com This suggests that the chelation of metal ions is a key factor in the antifungal mechanism of these compounds. scirp.org

Interference with Virulence Factors (e.g., hyphae and biofilm formation)

Beyond direct fungicidal or fungistatic effects, certain quinoline derivatives can inhibit key virulence factors in pathogenic fungi, such as the transition from yeast to hyphal form and the formation of biofilms. This morphological transition is a critical step in the pathogenesis of fungi like Candida albicans, enabling tissue invasion and the establishment of infection.

Research has shown that 2-alkyl-4-hydroxyquinoline derivatives can regulate the hyphal formation process in C. albicans without affecting the proliferation of its yeast form. mdpi.com The effectiveness of these compounds is dependent on the length of the alkyl chain and substitutions on the 4-hydroxyquinoline (B1666331) core. mdpi.com For instance, some 2-alkyl-4-hydroxyquinoline derivatives have been found to inhibit the induction of filamentous growth in C. albicans. mdpi.com

Furthermore, certain 2-alkylaminoquinoline derivatives have demonstrated a strong capacity to attenuate the formation of hyphae in C. albicans in a dose-dependent manner, without exhibiting toxicity to either the fungal cells or human cells. nih.gov One such derivative, 6-methyl-2-(piperidin-1-yl)quinoline, has shown significant efficacy in an in vivo model of oral mucosal infection. nih.gov The mechanism of this anti-virulence activity involves the interference with the expression of genes specific to hyphae, particularly within the cyclic AMP-protein kinase A and mitogen-activated protein kinase signaling pathways. nih.gov

In combination with established antifungal drugs like fluconazole, certain quinoline-chalcone derivatives have exhibited synergistic inhibitory effects against C. albicans, including fluconazole-resistant strains. bioworld.comnih.gov These combination therapies have been shown to specifically inhibit the formation of C. albicans hyphae by down-regulating the RAS-cAMP-EFG1 pathway. bioworld.com This approach not only enhances the antifungal efficacy but also points towards a strategy to combat drug resistance by targeting virulence rather than viability.

Anti-inflammatory Properties

Quinoline and its derivatives have emerged as a significant class of compounds with anti-inflammatory potential. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes. The anti-inflammatory activity is highly dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net

For example, some pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. mdpi.com This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. mdpi.com Similarly, certain indeno[1,2-c]quinoline derivatives have demonstrated a dual inhibitory effect on both superoxide (B77818) anion generation and neutrophil elastase release in activated human neutrophils. mdpi.com

The synthesis of various quinoline derivatives has been explored to optimize their anti-inflammatory effects. For instance, hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinoline have shown moderate anti-inflammatory activity in carrageenan-induced paw edema in rats. orientjchem.org Thiazolidinone derivatives of quinoline have also been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant edema inhibition comparable to the standard drug indomethacin. ekb.egekb.eg Furthermore, the introduction of an azetidinone scaffold to the quinoline core has also yielded derivatives with anti-inflammatory properties. eurekaselect.com

It has been noted that quinoline-based compounds can target several pharmacological targets implicated in inflammation, including Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), and TNF-α converting enzyme (TACE). nih.govresearchgate.net The versatility of the quinoline scaffold allows for the development of derivatives with specific inhibitory profiles, making them promising candidates for the treatment of inflammatory diseases. nih.govresearchgate.net

Enzyme Inhibition Studies

Quinoline-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic forms hCA I and hCA II. mdpi.comtandfonline.comtandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential.

Studies on 3-(quinolin-4-ylamino)benzenesulfonamides have shown that these compounds inhibit hCA I with Kᵢ values in the micromolar range and hCA II in the sub-micromolar to micromolar range. tandfonline.com The inhibitory activity is influenced by the substitution pattern on the quinoline ring, with a 7-chloro-6-fluoro substituted derivative being the most potent against hCA II. tandfonline.com The presence of a primary sulfonamide group is crucial for the inhibitory action, as it acts as a zinc-binding group within the enzyme's active site. tandfonline.com

Another series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has also been evaluated for their inhibitory activity against hCA I and II. tandfonline.com These compounds displayed inhibition in the low to high nanomolar range for both isoforms. tandfonline.com Similarly, a series of quinoline-based benzenesulfonamides, where the sulfonamide group was placed at different positions of an anilino moiety, showed that para-sulfonamide derivatives were effective inhibitors of hCA I. mdpi.com

The inhibitory potency of these quinoline derivatives is often compared to the standard carbonic anhydrase inhibitor, acetazolamide. tandfonline.comtandfonline.com The research in this area highlights the potential of the quinoline scaffold in designing selective and potent inhibitors of specific carbonic anhydrase isoforms.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Quinoline Derivatives

| Compound Class | Target Isoform(s) | Inhibition Range (Kᵢ) | Key Findings |

| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA I, hCA II | 0.966–9.091 μM (hCA I), 0.083–3.594 μM (hCA II) | A 7-chloro-6-fluoro substituted derivative was most active against hCA II. tandfonline.com |

| 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I, hCA II | 61.9–8126 nM (hCA I), 33.0–8759 nM (hCA II) | Displayed low to high nanomolar inhibition for both isoforms. tandfonline.com |

| Quinoline-based benzenesulfonamides | hCA I | Two-digit nanomolar range for para-sulfonamide derivatives | Para-sulfonamide derivatives were the most effective hCA I inhibitors. mdpi.com |

Quinoline derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. walshmedicalmedia.com Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. walshmedicalmedia.com The quinoline scaffold can interact with the peripheral anionic site (PAS) of AChE through π-π stacking interactions. arabjchem.org

A variety of quinoline derivatives have been synthesized and evaluated for their AChE inhibitory activity. For instance, certain 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group have shown potent AChE inhibition, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.com Kinetic studies have revealed that these compounds can act as mixed-type inhibitors. mdpi.com Chromeno[4,3-b]quinoline derivatives have also been identified as potent AChE inhibitors, with one derivative showing an IC₅₀ value of 5.63 µM. bjmu.edu.cn

Quinoline-thiosemicarbazone derivatives have demonstrated selective and potent inhibition of AChE, with one compound being five times more potent than the reference drug galantamine. arabjchem.org Hybrids of quinoline and ferulic acid have also shown good inhibitory effects against both AChE and butyrylcholinesterase (BChE). arabjchem.org Furthermore, quinolinone derivatives containing a dithiocarbamate (B8719985) moiety have been designed as multifunctional AChE inhibitors, with some exhibiting sub-micromolar inhibitory activity and the ability to interact with both the catalytic anionic site (CAS) and the PAS of AChE. nih.gov

The structural diversity of quinoline derivatives allows for the fine-tuning of their AChE inhibitory activity, making them a promising class of compounds for the development of new anti-Alzheimer's agents. tandfonline.com

Table 2: Acetylcholinesterase (AChE) Inhibition by Quinoline Derivatives

| Compound Class | AChE IC₅₀ Range | Key Findings |

| 4-N-Phenylaminoquinoline derivatives | 1.94 ± 0.13 μM (most potent) | Acted as mixed-type inhibitors. mdpi.com |

| Chromeno[4,3-b]quinoline derivatives | 5.63 µM (most potent) | Identified as potent AChE inhibitors. bjmu.edu.cn |

| Quinoline-thiosemicarbazone derivatives | 0.12 to 60.9 μM | One compound was five times more potent than galantamine. arabjchem.org |

| Quinolinone-dithiocarbamate derivatives | 0.22 μM (most potent) | Acted as dual binding site inhibitors. nih.gov |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair. researchgate.net The inhibition of PARP-1 is a promising strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com Quinoline and its derivatives have been explored as scaffolds for the development of PARP-1 inhibitors. ekb.eg

The quinoline motif is present in several anticancer drugs and their derivatives have shown excellent results through various mechanisms of action. researchgate.net In the context of PARP-1 inhibition, the quinoxaline (B1680401) scaffold, a bioisostere of the phthalazinone motif found in the approved PARP-1 inhibitor Olaparib, has been used to design new inhibitors. mdpi.comnih.gov These quinoxaline-based derivatives have demonstrated PARP-1 inhibition in the nanomolar range, with some compounds showing greater potency than Olaparib. mdpi.comresearchgate.net

Similarly, quinazolinone derivatives, another bioisosteric replacement for the phthalazinone core of Olaparib, have been synthesized and shown to have appreciable inhibitory activity against PARP-1, with some compounds exhibiting IC₅₀ values comparable to Olaparib. rsc.orgresearchgate.net Furthermore, thiopyrano[3,4-c]quinoline-9-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors, with some showing potent activity in both enzymatic and cell-based assays. researchgate.net

These studies demonstrate the potential of quinoline-based scaffolds in the design of novel and potent PARP-1 inhibitors for cancer therapy.

Table 3: PARP-1 Inhibition by Quinoline and Related Derivatives

| Compound Class | PARP-1 IC₅₀ | Key Findings |

| Quinoxaline derivatives | 2.31 nM (most potent) | Some derivatives were more potent than Olaparib. mdpi.comresearchgate.net |

| Quinazolinone derivatives | 30.38 nM (most potent) | Activity was comparable to Olaparib. rsc.orgresearchgate.net |

| Thiopyrano[3,4-c]quinoline-9-carboxamides | 0.045 μM (enzymatic assay) | Showed potent activity in enzymatic and cell-based assays. researchgate.net |

Urease Inhibition

While direct studies on this compound as a urease inhibitor are not extensively documented, the broader class of quinoline derivatives has shown significant potential in this area. Research into quinoline-based acyl thiourea (B124793) derivatives has identified compounds with potent urease inhibitory activity. researchgate.net For example, derivatives featuring bromo, methoxy (B1213986), and other groups on the aryl ring have demonstrated enhanced inhibitory potential compared to the standard, thiourea. researchgate.net

Furthermore, other dibromoquinoline compounds have been identified as having anti-virulence activity, which can include the inhibition of enzymes like urease. frontiersin.orgfrontiersin.org A novel dibromoquinoline compound, identified as "4b" in one study, was found to exhibit broad-spectrum antifungal activity by targeting metal ion homeostasis, a mechanism that can affect metalloenzymes such as urease. frontiersin.orgnih.gov These findings suggest that the this compound scaffold is a viable candidate for the development of novel urease inhibitors, warranting further investigation.

Drug Discovery and Development

The this compound framework is a valuable starting point in drug discovery due to the reactivity of its bromine atoms, which allows for selective functionalization. The bromine atoms at the C-4 and C-8 positions can be selectively targeted in metal-halogen exchange reactions to create new derivatives. researchgate.net

One key synthetic strategy involves the use of 4,6,8-tribromoquinoline as a precursor. Through regioselective lithium-halogen exchange reactions, it is possible to selectively substitute the bromine atoms at the C-4 and C-8 positions. researchgate.net This method allows for the introduction of a wide variety of electrophiles, leading to the creation of diverse 4,8-disubstituted-6-bromoquinolines. researchgate.net This strategic derivatization is fundamental to structure-activity relationship (SAR) studies in drug development, where slight modifications to a core scaffold can lead to significant changes in biological activity.

Table 1: Synthesis of 4,8-Disubstituted Quinolines for Drug Discovery

| Precursor | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 4,6,8-Tribromoquinoline | Lithium-Halogen Exchange | n-BuLi, then Electrophile (e.g., Si(CH₃)₃Cl, S₂(CH₃)₂, I₂) | 4,8-Disubstituted-6-bromoquinoline | researchgate.net |

Materials Science and Engineering

The electron-deficient nature of the quinoline ring system, enhanced by the presence of electron-withdrawing bromine atoms, makes this compound and its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.

Development of Organic Semiconductors

Quinoline derivatives are widely investigated for their potential as organic semiconductors. chemimpex.comvulcanchem.com These materials are crucial for the development of next-generation electronic devices. While many dibromoquinoline isomers are used, the 4,8-dibromo arrangement offers a unique reactivity pattern for creating advanced materials. A key example is the synthesis of 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netchemimpex.comCurrent time information in Bangalore, IN.thiadiazole), a hydrolytically and thermally stable derivative. nih.govmdpi.com This compound serves as a fundamental building block for more complex structures intended for use in organic electronics. nih.govresearchgate.net The synthesis of such stable, electron-deficient cores is a critical step in producing reliable semiconductor materials.

Production of Flexible Electronics and Solar Cells

The building blocks derived from this compound are particularly relevant to the production of components for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The functionalized derivatives of 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netchemimpex.comCurrent time information in Bangalore, IN.thiadiazole) are explicitly considered for these applications. nih.gov The ability to tune the electronic properties of these materials through subsequent chemical reactions allows for the optimization of light absorption and charge transport, which are essential for efficient solar cells and flexible electronic displays. zioc.ru The development of hybrid perovskites and other solution-processable semiconductors highlights the demand for novel, high-performance building blocks like those derived from this compound. acs.org

Synthesis of Donor-π-Acceptor Systems with Photophysical Properties

A central strategy in modern materials science is the creation of donor-π-acceptor (D-π-A) systems to control the photophysical and electronic properties of a molecule. zioc.ru These systems are essential for tuning the HOMO/LUMO energy levels and, consequently, the light absorption and emission characteristics of materials used in OLEDs and photovoltaics. zioc.ru

The 4,8-dibromo-substituted heterocyclic systems are excellent platforms for building D-π-A molecules. The bromine atoms serve as reactive handles for introducing various donor or acceptor groups through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. nih.govmdpi.com For instance, researchers have successfully performed selective aromatic nucleophilic substitution (SNAr) and cross-coupling reactions on 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netchemimpex.comCurrent time information in Bangalore, IN.thiadiazole). nih.govmdpi.com These reactions allow for the precise attachment of (het)aryl groups, leading to the formation of mono- or di-substituted products with tailored electronic properties. nih.govresearchgate.net

Table 2: Functionalization of a 4,8-Dibromo Core for D-π-A Systems

| Core Molecule | Reaction Type | Reagents | Product | Application Focus | Reference |

|---|---|---|---|---|---|

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( researchgate.netchemimpex.comCurrent time information in Bangalore, IN.thiadiazole) | Suzuki-Miyaura Coupling | (Het)arylboronic acids, Pd catalyst | Mono- and di(het)arylated derivatives | DSSCs, OLEDs | nih.govresearchgate.net |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( researchgate.netchemimpex.comCurrent time information in Bangalore, IN.thiadiazole) | Stille Coupling | Aromatic/heteroaromatic stannyl (B1234572) derivatives, Pd catalyst | Bis-arylated heterocycles | DSSCs, OLEDs | nih.govmdpi.com |

Analytical Chemistry Applications

While various quinoline compounds are utilized in analytical chemistry, for example as reagents for the detection and quantification of other substances, specific applications for this compound are not prominently featured in the reviewed literature. chemimpex.com The general utility of other isomers, such as 2,8-dibromoquinoline, as analytical reagents suggests a potential, though currently underexplored, role for the 4,8-dibromo isomer in this field. chemimpex.com

Reagents in Detection and Quantification Methods

No published research was found that details the use of this compound as a reagent in detection or quantification methods. While other brominated quinoline derivatives have been explored for such applications—for instance, derivatives of 5,7-dibromoquinoline (B1595614) and 8-hydroxyquinoline have been investigated as fluorescent probes and for metal ion detection—no specific studies pertain to the 4,8-isomer in this context. researchgate.netnih.gov

Catalysis and Ligand Design

Application in CO2 Reduction

Consistent with the findings above, there are no documented applications of pincer ligands derived from This compound in the electrocatalytic reduction of CO2. The cobalt complex of the pincer ligand synthesized from 2,8-Dibromoquinoline was identified as having the best activity for the conversion of CO2 to CO. nih.govnih.govresearcher.life This research highlights the critical role of the specific isomeric structure of the dibromoquinoline precursor in the design and function of the resulting catalyst. frontiersin.orgnsf.gov

Computational and Spectroscopic Studies of 4,8 Dibromoquinoline and Its Derivatives

Computational Chemistry Investigations

No dedicated computational studies on 4,8-dibromoquinoline were identified. Research in this area for the quinoline (B57606) family has been applied to other isomers, but not to the 4,8-dibromo variant.

Molecular Docking Studies for Biological Target Interactions

There are no available molecular docking studies in the searched literature that specifically investigate the interaction of this compound or its direct derivatives with biological targets.

Molecular Dynamics Simulations

No studies were found that report on molecular dynamics simulations performed on this compound to assess its behavior or interactions with biological macromolecules.

Theoretical Calculations of Bond Dissociation Energies

While theoretical calculations of carbon-halogen bond dissociation energies have been performed for other halogenated quinolines to predict their reactivity in cross-coupling reactions, no such data has been published specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

No Quantitative Structure-Activity Relationship (QSAR) models or studies involving this compound as the core scaffold are available in the current body of scientific literature.

Advanced Spectroscopic Characterization

While standard characterization data likely exists for the synthesis of this compound, no publications detailing advanced spectroscopic characterization, such as in-depth 2D NMR analysis or detailed mass spectrometry fragmentation studies, were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques: HMBC, HETCOR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms in the molecule.

For the related compound, 6,8-dibromoquinoline (B11842131), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the protons on the quinoline core. nih.govresearchgate.net The proton at position 2 (H₂) appears as a doublet of doublets at approximately 9.04 ppm, while the proton at position 4 (H₄) resonates around 8.09-8.04 ppm. nih.govresearchgate.net The protons on the benzene (B151609) ring, H₅ and H₇, appear as doublets at approximately 7.96-7.97 ppm and 8.16 ppm, respectively. nih.govresearchgate.net The H₃ proton is observed as a doublet of doublets around 7.49-7.50 ppm. nih.govresearchgate.net

The ¹³C NMR spectrum of 6,8-dibromoquinoline in CDCl₃ reveals signals for all nine carbon atoms. nih.govresearchgate.net The carbon atoms attached to the bromine atoms (C₆ and C₈) and other quaternary carbons show characteristic chemical shifts. researchgate.net For instance, in 6,8-dibromoquinoline, the chemical shifts are reported as δ 151.5, 144.1(q), 135.9, 135.7(q), 130.1(q), 129.7, 125.9(q), 122.7, and 119.9. researchgate.net

In derivatives such as 6,8-dibromo-4-methoxy-2-phenylquinoline, the introduction of substituents significantly alters the chemical shifts. The methoxy (B1213986) group protons appear as a singlet around 4.12 ppm, and the phenyl group protons resonate in the aromatic region. mdpi.com High-Resolution Mass Spectrometry (HRMS) further confirms the molecular formula of these derivatives. mdpi.com For instance, the MH⁺ ion for 6,8-dibromo-4-methoxy-2-phenylquinoline was found at m/z 391.9277, which is consistent with the calculated value for C₁₆H₁₂NO⁷⁹Br₂⁺. mdpi.com

The following table summarizes the ¹H NMR spectral data for 6,8-dibromoquinoline:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₂ | 9.04 | dd | J₂₃= 4.2, J₂₄= 1.6 |

| H₃ | 7.50 | dd | J₃₄= 8.3, J₃₂= 4.2 |

| H₄ | 8.04 | dd | J₄₃= 8.3, J₄₂= 1.5 |

| H₅ | 7.97 | d | J₅₇= 2.0 |

| H₇ | 8.16 | d | J₇₅= 2.0 |

The table below presents the ¹³C NMR spectral data for 6,8-dibromoquinoline:

| Carbon | Chemical Shift (δ, ppm) |

| C₂ | 151.5 |

| C₃ | 122.7 |

| C₄ | 135.9 |

| C₄ₐ | 125.9 (q) |

| C₅ | 129.7 |

| C₆ | 119.9 |

| C₇ | 135.7 (q) |

| C₈ | 130.1 (q) |

| C₈ₐ | 144.1 (q) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of different bonds provide a characteristic fingerprint of the molecule.

For the related 6,8-dibromoquinoline, the IR spectrum (KBr) shows several characteristic absorption bands. nih.govresearchgate.netcsic.es These include peaks at 3026 cm⁻¹ (aromatic C-H stretching), 1638, 1617, 1587, and 1545 cm⁻¹ (C=C and C=N stretching vibrations of the quinoline ring). nih.govresearchgate.netcsic.es The spectrum also displays bands in the fingerprint region, which are unique to the specific substitution pattern of the molecule. nih.govresearchgate.netcsic.es

In derivatives like 6,8-dibromo-4-methoxy-2-phenylquinoline, additional bands corresponding to the substituents are observed. mdpi.com For example, the C-O stretching of the methoxy group can be seen. mdpi.com For 6,8-dibromo-2-phenylquinolin-4(1H)-one, characteristic bands for the C=O group (around 1620 cm⁻¹) and N-H stretching (around 3389 cm⁻¹) are present. mdpi.com

The following table summarizes key IR absorption bands for 6,8-dibromoquinoline and some of its derivatives:

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| 6,8-Dibromoquinoline | 3026 | Aromatic C-H stretch | nih.govresearchgate.netcsic.es |

| 1638, 1617, 1587, 1545 | C=C and C=N stretch | nih.govresearchgate.netcsic.es | |

| 6,8-Dibromo-4-methoxy-2-phenylquinoline | 1576, 1477, 1357 | Aromatic ring vibrations | mdpi.com |

| 1219, 1002 | C-O stretch | mdpi.com | |

| 6,8-Dibromo-2-phenylquinolin-4(1H)-one | 3389 | N-H stretch | mdpi.com |

| 1620 | C=O stretch | mdpi.com | |

| 1537, 1491 | Aromatic ring vibrations | mdpi.com |

Mass Spectrometry (GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) have been employed for their characterization.

GC-MS analysis of the related 6,8-dibromoquinoline shows the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). csic.es The mass spectrum of 6,8-dibromoquinoline displays prominent peaks at m/z 289, 288, 287, 286, 285, and 284, corresponding to the different isotopic combinations of the molecular ion. csic.es

HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. For instance, the HRMS (ES) of 6,8-dibromo-4-methoxy-2-phenylquinoline showed an MH⁺ ion at 391.9277, which corresponds to the formula C₁₆H₁₂NO⁷⁹Br₂⁺. mdpi.com Similarly, for 6,8-dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one, the MH⁺ ion was found at 407.9236 (calculated for C₁₆H₁₂NO₂⁷⁹Br₂⁺, 407.9235). mdpi.com These precise mass measurements are crucial for confirming the identity of newly synthesized compounds.

The table below shows the calculated and found mass-to-charge ratios for some 6,8-dibromoquinoline derivatives:

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 6,8-dibromo-4-methoxy-2-phenylquinoline | [MH]⁺ | 391.9286 (for C₁₆H₁₂NO⁷⁹Br₂⁺) | 391.9277 | mdpi.com |

| 6,8-dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one | [MH]⁺ | 407.9235 (for C₁₆H₁₂NO₂⁷⁹Br₂⁺) | 407.9236 | mdpi.com |

| 6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline | [MH]⁺ | 421.9391 (for C₁₇H₁₄NO₂⁷⁹Br₂⁺) | 421.9378 | mdpi.com |

| 4,6,8-Triphenylquinoline-3-carbaldehyde | [MH]⁺ | 386.1545 (for C₂₈H₂₀NO⁺) | 386.1540 | mdpi.com |

X-ray Diffraction Analysis for Structural Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the related 6,8-dibromoquinoline has been determined, revealing a nearly planar quinoline ring system. csic.es The molecule crystallizes in the monoclinic space group. nih.gov The crystal packing is stabilized by π-π stacking interactions between the pyridine (B92270) and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.634 Å. csic.es Additionally, short Br···Br contacts of 3.4443 (13) Å are observed. csic.es

The structure of 3,6,8-tribromoquinoline (B3300700) has also been elucidated by X-ray diffraction. uniovi.esiucr.org It crystallizes in the monoclinic space group P2₁/n, and the molecule is almost planar. uniovi.esiucr.org The crystal structure is stabilized by weak aromatic π-π interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.802 (4) Å. uniovi.esiucr.org

For a derivative, 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, X-ray analysis shows the six-membered ring in a half-chair conformation, with the 2-aryl group oriented out of the plane of the quinolinone ring. mdpi.com

The table below summarizes the crystal data for 6,8-dibromoquinoline:

| Parameter | Value | Reference |

| Formula | C₉H₅Br₂N | nih.gov |

| Molecular Weight | 286.94 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 7.3436 (12) | nih.gov |

| b (Å) | 9.8961 (15) | nih.gov |

| c (Å) | 13.0108 (18) | nih.gov |

| β (°) | 109.589 (17) | nih.gov |

| Volume (ų) | 890.8 (3) | nih.gov |

| Z | 4 | nih.gov |

UV-Visible Spectroscopy and Photophysical Property Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to study the photophysical properties of this compound and its derivatives.

The UV-visible absorption spectra of quinoline derivatives typically show multiple absorption bands in the UV region. For example, derivatives of quinoline-5,8-diones exhibit absorption maxima that are dependent on the substituents. bioline.org.br

The photophysical properties of various substituted quinolines have been investigated. For instance, a study on 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines, synthesized from 6,8-dibromo-4-methoxyquinoline derivatives, detailed their absorption and fluorescence properties. researchgate.net Similarly, the absorption and emission spectra of 4,6,8-triarylquinoline-3-carbaldehydes, prepared from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, were measured in different solvents to understand the influence of substituents on intramolecular charge transfer (ICT). mdpi.com These compounds exhibit absorption bands below 380 nm, which are attributed to π-π* transitions. mdpi.com

In a study of a new oligomer containing quinoline and fluorene (B118485) units, the material showed two absorption maxima at 314 and 245 nm in solution, with an emission maximum at 419 nm. scielo.br The optical band gap for the thin film was determined to be 3.10 eV from the onset of the UV-Vis absorption band. scielo.br

The photophysical properties of 2-(3-(2-alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones have been studied, revealing four absorption bands in the UV region (260–400 nm). mdpi.com The emission spectra of these compounds show a single emission band in the blue to green region (λem = 430–510 nm), attributed to π-π* transitions. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Functionalizations and Derivatizations

The future of 4,8-dibromoquinoline in synthetic chemistry lies in the exploration of novel and more complex derivatizations. While classical cross-coupling and metal-halogen exchange reactions are established methods, emerging research is likely to focus on developing more sophisticated and efficient one-pot methodologies. nih.govresearchgate.net The goal is to build intricate molecular scaffolds that are otherwise difficult to access.

Future research will likely involve:

Regioselective Multi-functionalization : Developing strategies to selectively functionalize the C4 and C8 positions in a single pot with different substituents. This could involve the use of advanced organometallic reagents, such as mixed lithium-magnesium reagents, which have shown success in the selective functionalization of other dihaloquinolines. beilstein-journals.org

Cascade Reactions : Designing cascade reactions that initiate from the this compound core to rapidly construct polycyclic systems. For instance, combining Claisen rearrangements with ring-closing metathesis has been used on related dibromoquinoline systems to create novel fused heterocyclic rings like oxepin- and oxocin-annulated quinolines. thieme-connect.de

Post-Coupling Transformations : Exploring the subsequent transformation of the newly introduced functional groups to add further complexity. This allows for the creation of a diverse library of quinoline (B57606) derivatives from a single precursor.

These advanced synthetic strategies will enable the creation of a new generation of quinoline-based molecules with precisely controlled three-dimensional structures, which is crucial for applications in medicinal chemistry and materials science.

Development of Targeted Therapeutic Agents

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govcsic.es Bromoquinolines, in particular, serve as key precursors for compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Emerging research in this area includes:

Novel Antifungal Agents : A significant breakthrough has been the discovery of a dibromoquinoline compound, referred to as compound 4b , which exhibits potent, broad-spectrum antifungal activity. nih.govacs.orgnih.gov This compound was found to inhibit the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at very low concentrations. nih.govacs.org Crucially, it also interferes with key virulence factors like hyphae and biofilm formation in Candida albicans. nih.govacs.orgnih.gov The proposed mechanism of action involves the disruption of metal ion homeostasis, a novel target for antifungal therapy. nih.govacs.orgnih.gov Further investigation into derivatives of this compound based on this scaffold could lead to a new class of antifungal drugs to combat rising resistance. nih.gov

Table 1: Antifungal Activity of Dibromoquinoline Compound 4b

| Fungal Species | Activity of Compound 4b | Comparison to Standard Drugs | Source |

| Candida species | Potent growth inhibition (MIC 0.06 to 1 µg/mL) | Superior to fluconazole (B54011) against C. glabrata and C. parapsilosis | nih.gov |

| C. krusei | Potent growth inhibition (MIC = 0.5 µg/mL) | Superior to fluconazole (MIC > 64 µg/mL) and 5-Fluorocytosine (MIC 8 to 16 µg/mL) | nih.gov |

| Cryptococcus species | Growth inhibition | Active against species where other drugs may fail | nih.govacs.org |

| Aspergillus species | Growth inhibition | Broad-spectrum potential | nih.govacs.org |